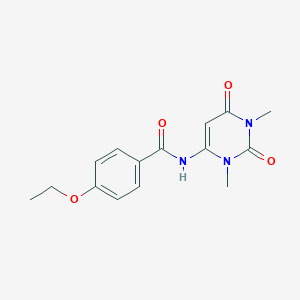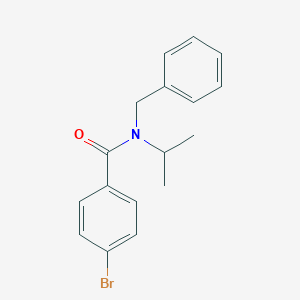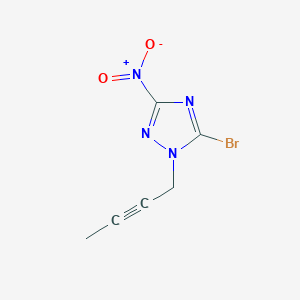![molecular formula C20H23N5O B360098 2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol CAS No. 796887-98-4](/img/structure/B360098.png)
2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol” is a chemical compound with the molecular formula C18H21N7O and a molecular weight of 351.4056 . It is a derivative of quinazoline, a class of organic compounds that have shown diverse biological effects .
Synthesis Analysis
The synthesis of this compound involves the condensation of benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids . The yield of the synthesis process was reported to be 57% .Molecular Structure Analysis
The compound has a complex molecular structure that includes a quinazoline ring attached to a phenylpiperazine group and an aminoethanol group . The InChI code for this compound is 1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18 (17)22-20 (23-19)25-13-11-24 (12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2, (H,21,22,23) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its melting point is reported to be between 162-165 °C . The IR ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to “2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol”, were designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Acetylcholinesterase Inhibitors: These compounds were evaluated as acetylcholinesterase inhibitors (AChEIs). Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting this enzyme can increase the level of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease .
Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE with an IC50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 7.53 µM. This indicates that compound 6g is a selective AChE inhibitor .
Molecular Docking Studies: Molecular docking studies confirmed that compound 6g is a selective AChE inhibitor . This means that it preferentially binds to and inhibits AChE over BuChE, making it potentially more effective and specific in treating Alzheimer’s disease.
Kinetic Study: A kinetic study was conducted to analyze the mechanism of inhibition of compound 6g against AChE. The result indicated that compound 6g is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This suggests that it can bind to both the active site and an allosteric site on the enzyme, providing multiple modes of action.
All the above showed that compound 6g could be considered as a lead compound for the development of AD drugs .
Direcciones Futuras
While the compound has been synthesized and its physical and chemical properties have been analyzed, there is still much to learn about its potential applications. Future research could explore its biological effects in more detail, particularly its impact on the central nervous system . Additionally, its potential as a therapeutic agent in various diseases could be investigated .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol” are yet to be identified . It is known that quinazoline derivatives, which this compound is a part of, have a wide range of biopharmaceutical activities .
Mode of Action
It is known that quinazoline derivatives interact with various biological targets, leading to a wide range of therapeutic activities .
Biochemical Pathways
Quinazoline derivatives are known to interact with a variety of biochemical pathways, leading to their wide range of therapeutic activities .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Quinazoline derivatives are known to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, antimalarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Propiedades
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYROURTPDUTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B360016.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B360023.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B360044.png)
![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)
![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B360066.png)


![N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B360119.png)
![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)
![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)
![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)
![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)
![N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide](/img/structure/B360138.png)